molecular formula C18H18ClNO4 B6412658 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% CAS No. 1261894-32-9

4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%

Cat. No. B6412658
CAS RN: 1261894-32-9
M. Wt: 347.8 g/mol
InChI Key: HKYALVSDUXAFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% (4-BOC-APC) is a widely used industrial and research chemical. It is a white crystalline solid that is soluble in various organic solvents. It is most commonly used as a reagent in organic synthesis, as well as a catalyst in various reactions. 4-BOC-APC has a wide variety of applications in the fields of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is dependent on its application. In organic synthesis, 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% acts as a reagent in various reactions, such as esterification, amide formation, and carboxylation. In biochemistry and pharmacology, 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% acts as a substrate or inhibitor in various enzymatic reactions. In the case of inhibition, 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% binds to the active site of the enzyme, thus preventing the substrate from binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% are largely unknown. However, it is known that 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is not toxic to humans, and is not known to have any adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% in lab experiments include its low cost, ease of synthesis, and wide range of applications. The main limitation of using 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is its relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% research. These include further investigation into its potential applications in organic synthesis, biochemistry, and pharmacology. In addition, further research could be conducted into the structure-activity relationships of 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% and related compounds. Finally, further research could be conducted into the potential toxicity of 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% and related compounds.

Synthesis Methods

4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is typically synthesized via a two-step process. The first step involves the reaction of 4-bromo-2-chlorobenzoic acid with 4-aminophenol in the presence of anhydrous potassium carbonate and dimethyl sulfoxide (DMSO). This reaction yields 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% as a white crystalline solid. The second step involves the purification of the product by recrystallization from a suitable solvent.

Scientific Research Applications

4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the preparation of various compounds, such as esters, amides, and carboxylic acids. It is also used as a catalyst in various reactions, such as the Biginelli reaction and the Knoevenagel condensation. In addition, 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is used in biochemistry and pharmacology as a substrate in enzymatic reactions and as an inhibitor of various enzymes.

properties

IUPAC Name

2-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)12-6-9-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYALVSDUXAFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.